D-Lyxose

Description

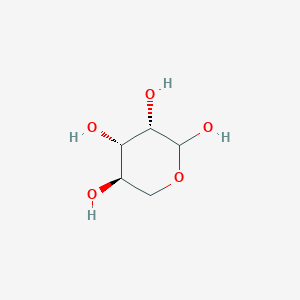

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,4S,5R)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-AGQMPKSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046540 | |

| Record name | D-(-)-Lyxose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | D-Lyxose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1114-34-7 | |

| Record name | D-Lyxose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-(-)-Lyxose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-lyxose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of D-Lyxose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxose, a C'-2 epimer of D-Xylose, is an aldopentose monosaccharide with the chemical formula C5H10O5.[1] As a rare sugar, it is of significant interest in various fields of research and development.[2] this compound serves as a valuable chiral building block in the synthesis of pharmaceutical compounds, including antiviral nucleoside analogs and antitumor agents.[2][3] Its role in biochemical studies is crucial for investigating enzyme specificity and metabolic pathways.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key experimental and metabolic pathways.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory applications.

| Property | Value |

| Molecular Formula | C5H10O5 |

| Molecular Weight | 150.13 g/mol |

| Appearance | White to slightly yellow crystalline powder.[4] |

| Melting Point | 108-112 °C |

| Boiling Point | 191.65°C (rough estimate) |

| Density | 1.545 g/cm³ |

| Solubility in Water | 50 mg/mL, clear, colorless.[5] Freely soluble.[6] |

| Solubility in Ethanol | Insoluble in ethanol.[7] One part dissolves in 38 parts absolute alcohol at 17°C.[6] |

| Solubility in DMSO | 30 mg/mL |

| Optical Rotation | [α]D/25 +5.5° to -14.0° (c=0.82 in water), exhibits mutarotation.[5][6] |

| pKa (Predicted) | 12.46 ± 0.20 |

| LogP (Estimated) | -2.390 |

| Hygroscopicity | Hygroscopic solid.[6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are standard for the characterization of carbohydrate compounds.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using a melting point apparatus, a standard instrument in organic chemistry labs.[8]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of approximately 3 mm.[8] The packing is crucial and can be achieved by tapping the tube on a hard surface or dropping it through a long glass tube to ensure a dense packing.[8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[9]

-

Measurement: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[9] The temperature at which the first liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.[9] For a pure substance like this compound, this range should be narrow.

Optical Rotation Measurement (Polarimetry)

The optical rotation of this compound, a measure of its chirality, is determined using a polarimeter.

-

Solution Preparation: A solution of this compound is prepared by accurately weighing a known mass of the sugar and dissolving it in a precise volume of a suitable solvent, typically water, in a volumetric flask. The concentration is expressed in g/mL.[10]

-

Polarimeter Setup: The polarimeter is switched on, and the light source (commonly a sodium lamp, D-line at 589 nm) is allowed to stabilize.[10] The instrument is calibrated by filling the polarimeter tube with the pure solvent (blank) and setting the reading to zero.[10]

-

Measurement: The polarimeter tube is then rinsed and filled with the this compound solution, ensuring no air bubbles are present.[10] The tube is placed in the polarimeter, and the angle of rotation of the plane-polarized light is measured.[11] The specific rotation is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the tube in decimeters (dm), and c is the concentration of the solution in g/mL.[12]

Aqueous Solubility Determination

The solubility of this compound in water can be determined by the equilibrium saturation method.

-

Procedure: An excess amount of this compound is added to a known volume of water in a vessel maintained at a constant temperature (e.g., 25°C) with continuous stirring.

-

Equilibration: The mixture is stirred for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Analysis: After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation. A known volume of the clear, saturated solution is then carefully removed, and the solvent is evaporated to dryness. The mass of the remaining dissolved this compound is determined.[13]

-

Calculation: The solubility is then calculated and expressed in terms of mass per unit volume (e.g., g/L or mg/mL).

Density Measurement (Gas Pycnometry)

Gas pycnometry is a precise method for determining the true density of a powdered solid like this compound by measuring the volume of the solid.

-

Principle: The volume of the solid is determined by measuring the displacement of a known quantity of an inert gas, typically helium, which can penetrate small pores.[14]

-

Procedure: A known mass of the this compound sample is placed in a sample chamber of a known volume.[1] The chamber is then filled with helium to a specific pressure. The gas is then expanded into a second chamber of known volume, and the resulting pressure is measured.[1]

-

Calculation: By applying the gas laws, the volume of the this compound sample can be accurately calculated from the pressure difference. The density is then calculated by dividing the mass of the sample by its measured volume.[1]

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

-

Crystal Growth: A high-quality single crystal of this compound is required. This is typically achieved through slow evaporation of a saturated solution, slow cooling, or vapor diffusion techniques.[15] The ideal crystal should be well-formed, transparent, and free of defects, with dimensions typically in the range of 0.1-0.3 mm.[16]

-

Data Collection: The selected crystal is mounted on a goniometer head in the X-ray diffractometer.[17] The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.[17]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is solved using computational methods to generate an initial electron density map.[16] An atomic model of this compound is then built into the electron density map and refined to best fit the experimental data, resulting in a precise three-dimensional structure.[18]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a purified monosaccharide like this compound.

Caption: A workflow for the physicochemical characterization of this compound.

Metabolic Pathway: Isomerization of this compound

This compound is metabolized in some microorganisms through its isomerization to D-Xylulose by the enzyme this compound isomerase. This reaction connects this compound metabolism to the pentose phosphate pathway.[5]

Caption: Isomerization of this compound to D-Xylulose.

References

- 1. Density: Helium Pycnometry | Materials Research Institute [mri.psu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uspbpep.com [uspbpep.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparative kinetics of D-xylose and D-glucose isomerase activities of the D-xylose isomerase from Thermus aquaticus HB8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. pharmastate.academy [pharmastate.academy]

- 11. Virtual Labs [cds-iiith.vlabs.ac.in]

- 12. scribd.com [scribd.com]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. merlin-pc.com [merlin-pc.com]

- 15. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 16. fiveable.me [fiveable.me]

- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 18. youtube.com [youtube.com]

An In-Depth Technical Guide to the Structure and Stereochemistry of D-Lyxose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxose, a rare aldopentose sugar, holds significant interest in the fields of biochemistry and pharmaceutical development. As an epimer of D-Xylose, its unique stereochemical arrangement offers a distinct scaffold for the synthesis of novel bioactive molecules, including antiviral nucleoside analogs and immunomodulatory agents.[1] This technical guide provides a comprehensive overview of the structure, stereochemistry, and relevant experimental methodologies associated with this compound, tailored for professionals in research and drug development.

Physicochemical Properties of this compound

This compound is a white crystalline solid that is soluble in water. A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | (2S,3S,4R)-2,3,4,5-Tetrahydroxypentanal | |

| Molecular Formula | C₅H₁₀O₅ | [2] |

| CAS Number | 1114-34-7 | [2] |

| Molecular Weight | 150.13 g/mol | [2] |

| Melting Point | 108-112 °C | |

| Specific Optical Rotation ([α]D) | -13° to -15° (in water) |

Stereochemical Representation of this compound

The stereochemistry of this compound is fundamental to its biological activity and its utility as a chiral building block in organic synthesis. The following sections detail its representation in Fischer, Haworth, and chair conformations.

Fischer Projection

The Fischer projection is a two-dimensional representation of a three-dimensional organic molecule. It is particularly useful for depicting the stereochemistry of carbohydrates. In the Fischer projection of this compound, the hydroxyl groups on carbons 2 and 3 are on the left, while the hydroxyl group on carbon 4 is on the right.

Haworth Projection

In aqueous solution, this compound predominantly exists as a cyclic hemiacetal, forming a five-membered (furanose) or six-membered (pyranose) ring. The Haworth projection provides a common way of representing these cyclic structures. The conversion from the Fischer projection to the Haworth projection for the pyranose form is a critical step in understanding its three-dimensional structure.

The following diagram illustrates the logical workflow for converting the Fischer projection of this compound to its α-D-Lyxopyranose and β-D-Lyxopyranose Haworth projections.

Chair Conformation

The six-membered pyranose ring of this compound is not planar but exists in a stable chair conformation to minimize steric strain. There are two primary chair conformations, designated as ¹C₄ and ⁴C₁. The stability of these conformers is influenced by the orientation (axial or equatorial) of the hydroxyl groups. For this compound, the relative stability of the chair conformations is a subject of detailed conformational analysis.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of this compound in a research setting. The following sections provide an overview of a common synthetic route and a general analytical methodology.

Synthesis of this compound via Ruff Degradation of D-Galactose

The Ruff degradation is a classic method for shortening the carbon chain of an aldose by one carbon.[2] The synthesis of this compound from D-Galactose is a key example of this reaction.[3]

Reaction Principle: The Ruff degradation involves two main steps:

-

Oxidation of the aldose (D-Galactose) to its corresponding aldonic acid (D-galactonic acid) using a mild oxidizing agent like bromine water.

-

Oxidative decarboxylation of the aldonic acid using hydrogen peroxide with a ferric salt catalyst (Fenton's reagent) to yield the next lower aldose (this compound).

Experimental Workflow:

Analytical Method: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

The analysis of sugars like this compound is commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index (RI) detector. This method is suitable for quantifying non-UV absorbing compounds.

Principle: The separation of sugars is typically achieved on an amino- or polymer-based column. The mobile phase is often a mixture of acetonitrile and water. The RI detector measures the difference in the refractive index between the mobile phase and the sample components as they elute from the column.

General Protocol:

-

Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter to remove particulate matter.

-

HPLC Conditions:

-

Column: A carbohydrate analysis column (e.g., Aminex HPX-87P).

-

Mobile Phase: A degassed mixture of acetonitrile and water (e.g., 75:25 v/v).[4]

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-80 °C) to ensure reproducible retention times.[4]

-

Detector: Refractive Index (RI) detector, with the cell temperature maintained slightly above the column temperature.

-

-

Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Role in Signaling Pathways

The direct role of this compound in specific signaling pathways in mammalian cells is not as well-characterized as that of more common sugars like glucose. However, its metabolic fate provides an indirect link to cellular signaling.

This compound can be isomerized to D-Xylulose by the enzyme this compound isomerase.[5] D-Xylulose can then be phosphorylated to D-xylulose-5-phosphate, which is an intermediate in the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is involved in the production of NADPH and the precursors for nucleotide biosynthesis.

The flux through the PPP is tightly regulated and can influence various signaling pathways related to cellular growth, proliferation, and stress response. Therefore, the conversion of this compound to a PPP intermediate suggests its potential to influence these broader cellular processes.

Conclusion

This compound presents a fascinating case study in the field of carbohydrate chemistry and its application in drug development. Its distinct stereochemistry, which can be understood through its Fischer, Haworth, and chair conformational representations, provides a unique molecular scaffold. While its direct involvement in cellular signaling is still an area of active investigation, its metabolic conversion to an intermediate of the pentose phosphate pathway highlights its potential to influence fundamental cellular processes. The experimental protocols for its synthesis and analysis, though requiring careful execution, are accessible and provide the foundation for further research into the biological roles and therapeutic potential of this rare sugar.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 9.5 Degradation and Synthesis of Monosaccharides – Organic Chemistry II [kpu.pressbooks.pub]

- 3. This compound is formed by Ruff degradation of galactose. Give the str... | Study Prep in Pearson+ [pearson.com]

- 4. spectralabsci.com [spectralabsci.com]

- 5. researchgate.net [researchgate.net]

The Scarcity and Significance of D-Lyxose: A Technical Guide to its Natural Sources and Abundance

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources and abundance of D-Lyxose, a rare aldopentose sugar. Tailored for researchers, scientists, and drug development professionals, this document delves into the known occurrences of this compound, details relevant experimental protocols for its study, and visualizes its metabolic pathway.

Introduction: The Enigmatic Nature of this compound

This compound is a monosaccharide with the chemical formula C₅H₁₀O₅. As a C'-2 epimer of the more common sugar D-xylose, this compound is distinguished by its unique stereochemistry. Despite its simple structure, this compound is notably rare in nature, a fact that has spurred interest in its potential biological roles and applications, particularly in the synthesis of bioactive compounds. This guide aims to consolidate the current knowledge on the natural whereabouts of this elusive sugar.

Natural Sources and Abundance of this compound

For context, the structural isomer D-xylose is one of the most abundant sugars in nature, being a major component of hemicellulose in plant biomass. The stark contrast in the natural abundance of these two epimers presents an interesting area for future research.

Table 1: Qualitative Summary of Natural Sources of this compound

| Natural Source Category | Specific Example | Abundance |

| Bacteria | Glycolipids of certain bacterial species (e.g., Mycobacterium species) | Present as a component; quantitative data not available in the literature. |

Metabolic Pathway of this compound

In organisms that can metabolize it, this compound is typically converted into an intermediate of the pentose phosphate pathway. The key initial step is the isomerization of this compound to D-xylulose, a ketopentose. This reaction is catalyzed by the enzyme this compound isomerase (EC 5.3.1.15). D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which directly enters the pentose phosphate pathway, a central route for the metabolism of five-carbon sugars and for the production of NADPH and precursors for nucleotide biosynthesis.

Experimental Protocols

The study of this compound in its natural context requires robust methods for its extraction from complex biological matrices and subsequent quantification. The following sections outline a general workflow and specific protocols applicable to the analysis of this compound from bacterial sources.

General Experimental Workflow

A typical workflow for the analysis of this compound from bacterial glycolipids involves several key stages: cultivation of the bacterial strain, extraction of total lipids, hydrolysis of glycolipids to release monosaccharide components, derivatization of the monosaccharides to make them volatile, and finally, analysis by gas chromatography-mass spectrometry (GC-MS).

Detailed Methodologies

4.2.1. Extraction of Glycolipids from Bacterial Cells

This protocol is adapted from methods for extracting lipids from bacterial cultures.

-

Cell Culture and Harvest: Cultivate the bacterial strain of interest under appropriate conditions to a desired cell density. Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and lyophilize to determine the dry cell weight.

-

Lipid Extraction:

-

To the lyophilized cell pellet, add a mixture of chloroform:methanol (2:1, v/v) and vortex thoroughly.

-

Incubate the mixture with agitation for 1-2 hours at room temperature.

-

Centrifuge to pellet the cell debris and collect the supernatant containing the total lipids.

-

Repeat the extraction process on the pellet to ensure complete recovery of lipids.

-

Pool the supernatants and wash with a 0.9% NaCl solution to remove non-lipid contaminants.

-

Collect the lower organic phase containing the total lipids and dry it under a stream of nitrogen.

-

4.2.2. Hydrolysis of Glycolipids

To release the constituent monosaccharides, the extracted glycolipids must be hydrolyzed.

-

To the dried lipid extract, add 2 M trifluoroacetic acid (TFA).

-

Incubate the mixture at 121°C for 2 hours in a sealed tube.

-

After cooling, centrifuge to pellet any insoluble material.

-

Transfer the supernatant containing the released monosaccharides to a new tube and dry it under a stream of nitrogen or by lyophilization to remove the TFA.

4.2.3. Derivatization of Monosaccharides for GC-MS Analysis

For analysis by gas chromatography, the polar monosaccharides must be derivatized to increase their volatility. A common method is the preparation of alditol acetates.

-

Reduction:

-

Dissolve the dried monosaccharide sample in a solution of sodium borohydride in 1 M ammonium hydroxide.

-

Incubate at room temperature for 1 hour to reduce the aldoses to their corresponding alditols.

-

Stop the reaction by adding glacial acetic acid.

-

-

Acetylation:

-

Dry the sample completely.

-

Add acetic anhydride and pyridine.

-

Incubate at 100°C for 1 hour.

-

After cooling, the resulting alditol acetates can be extracted into an organic solvent (e.g., dichloromethane) and washed with water.

-

Dry the organic phase and reconstitute in a suitable solvent for GC-MS injection.

-

4.2.4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of the derivatized monosaccharides.

-

Column: A capillary column suitable for sugar analysis (e.g., a DB-5 or equivalent) should be used.

-

Temperature Program: An appropriate temperature gradient is employed to separate the different alditol acetates. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure elution of all components.

-

Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode. Identification of this compound is achieved by comparing the retention time and mass spectrum of the derivatized sample with that of an authentic this compound standard that has undergone the same derivatization procedure. Quantification can be performed by using an internal standard and generating a calibration curve with known concentrations of the this compound standard.

Conclusion and Future Perspectives

This compound remains a rare and intriguing sugar with limited known natural sources. Its confirmed presence in bacterial glycolipids opens avenues for further investigation into its biosynthesis and physiological roles in these microorganisms. The lack of quantitative data on its natural abundance highlights a significant knowledge gap and an opportunity for future research. The development and application of sensitive analytical techniques, such as the GC-MS methodology detailed in this guide, will be crucial for uncovering the full extent of this compound's natural distribution and for unlocking its potential in various scientific and industrial applications. Further exploration into the enzymology of this compound isomerases and the regulation of the this compound metabolic pathway will also be vital for harnessing this rare sugar for biotechnological purposes.

References

A Technical Guide to D-Lyxose: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Lyxose, a rare pentose sugar of significant interest in biomedical research and synthetic chemistry. This document details its physicochemical properties, its role as a key building block for immunomodulatory and antiviral compounds, and relevant experimental protocols.

Core Properties of this compound

This compound is an aldopentose, a monosaccharide with five carbon atoms and an aldehyde functional group. It is a C'-2 epimer of D-Xylose.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 1114-34-7 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] |

| Molecular Formula | C₅H₁₀O₅ | [1][2][3][4][5][6][7][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] |

| Molecular Weight | 150.13 g/mol | [1][2][3][4][5][6][7][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] |

| Melting Point | 108-112 °C | [6] |

| Solubility in Water | 250 mg/mL | [1] |

| Optical Activity | [α]²⁵/D +13.8° (c=4 in H₂O) | [6] |

| Appearance | White to slightly yellow crystalline powder | [6] |

Applications in Drug Development

This compound serves as a critical chiral precursor in the synthesis of complex bioactive molecules. Its unique stereochemistry makes it an ideal starting material for the development of novel therapeutics.

Synthesis of α-Galactosylceramides (α-GalCer)

This compound is a key starting material for the synthesis of α-Galactosylceramide (KRN7000) and its analogs.[2][10][20][23] These glycolipids are potent activators of invariant Natural Killer T (iNKT) cells, making them promising candidates for cancer immunotherapy and as vaccine adjuvants. The synthesis often involves a multi-step process beginning with the strategic protection and glycosidation of this compound.[2]

Precursor for Nucleoside Analogs

This compound is utilized in the synthesis of both D- and L-nucleoside analogs, which are investigated for their antiviral and anticancer properties.[8][15][16][18][22] The synthesis of these analogs often involves the condensation of a protected this compound derivative with a heterocyclic base.

Metabolic Pathway of this compound

In microorganisms, this compound can be metabolized by entering the pentose phosphate pathway. The key initial step is the isomerization of this compound to D-xylulose, a reaction catalyzed by the enzyme this compound isomerase.[4] D-xylulose is then phosphorylated to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.

Experimental Protocols

Synthesis of α-Galactosylceramide from this compound (Conceptual Workflow)

The synthesis of α-Galactosylceramide from this compound is a multi-step process. A concise and efficient protocol involves a one-pot protection and glycosidation of this compound with D-galactosyl iodide as a key step. The resulting α-linked disaccharide is then transformed into α-Galactosylceramide in four subsequent steps.[2]

References

- 1. glpbio.com [glpbio.com]

- 2. Concise synthesis of α-galactosyl ceramide from D-galactosyl iodide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1114-34-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of a this compound isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. D-(-)-Lyxose - High purity | EN [georganics.sk]

- 12. Engineering the thermostability of this compound isomerase from Caldanaerobius polysaccharolyticus via multiple computer-aided rational design for efficient synthesis of d-mannose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. madridge.org [madridge.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. [frontiersin.org]

- 18. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Efficient synthesis of α-galactosylceramide and its C-6 modified analogs [frontiersin.org]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

- 23. Efficient synthesis of α-galactosylceramide and its C-6 modified analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Production, purification and physicochemical characterization of D-xylose/glucose isomerase from Escherichia coli strain BL21 - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of D-Lyxose: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the solubility of D-Lyxose in various solvents, intended for researchers, scientists, and professionals in drug development. This document compiles available quantitative data, details relevant experimental protocols for solubility determination, and presents a generalized workflow for such experimental procedures.

Introduction to this compound

This compound is an aldopentose, a monosaccharide containing five carbon atoms. As a C'-2 epimer of D-Xylose, it is a rare sugar that has garnered interest in various biochemical and pharmaceutical applications. Understanding its solubility is critical for its use in drug formulation, synthesis, and various biological assays. The solubility of a compound dictates its bioavailability and is a crucial parameter in process development and formulation studies.

Quantitative Solubility Data of this compound

The available quantitative solubility data for this compound is summarized in Table 1. The data is primarily sourced from chemical supplier technical data sheets. It is important to note that experimental conditions such as temperature and pressure can significantly influence these values.

| Solvent | Temperature (°C) | Solubility | Citation(s) |

| Water | 25 | 30 mg/mL (199.82 mM) | [1] |

| Water | Not Specified | 50 mg/mL, clear, colorless | [2][3] |

| Water | Not Specified | 250 mg/mL (1665.22 mM); requires sonication | [4] |

| Dimethyl Sulfoxide (DMSO) | 25 | 30 mg/mL (199.82 mM) | [1] |

| Ethanol | Not Specified | Insoluble | [1] |

| Table 1: Quantitative Solubility of this compound in Various Solvents |

Comparative Solubility Data: D-Xylose

Due to the limited availability of comprehensive, peer-reviewed solubility data for this compound across a wide range of solvents and temperatures, data for the structurally similar aldopentose, D-Xylose, is presented in Table 2 for comparative purposes. This data can be used to estimate the potential solubility behavior of this compound in similar solvent systems.

| Solvent System | Temperature (°C) | D-Xylose Solubility ( g/100g solvent) |

| Water | 25 | ~117 |

| Water-Ethanol (20:80 w/w) | 25 | ~1.5 |

| Water-Ethanol (40:60 w/w) | 25 | ~8 |

| Water-Ethanol (60:40 w/w) | 25 | ~25 |

| Water-Ethanol (80:20 w/w) | 25 | ~58 |

| Methanol | 25 | ~3.5 |

| Ethanol | 25 | ~0.5 |

| Table 2: Solubility of D-Xylose in Water and Ethanol-Water Mixtures at 25°C. This data is provided as a reference for estimating the solubility behavior of this compound. |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. Several methods can be employed, each with its own advantages and limitations. Below are detailed methodologies for commonly used techniques.

Isothermal Equilibrium Method

The isothermal equilibrium method, also known as the shake-flask method, is a widely used technique for determining the equilibrium solubility of a solid in a liquid.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Materials:

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with secure closures

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

-

This compound (or other sugar) of known purity

-

Solvent of interest

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a membrane filter (e.g., 0.45 µm) that has been pre-equilibrated at the experimental temperature to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the analytical range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted filtrate using a validated analytical method.

-

Calculate the solubility of this compound in the solvent at the given temperature, taking into account any dilution factors.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly in non-volatile solvents.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

Equipment from the Isothermal Equilibrium Method

-

Evaporating dish or pre-weighed container

-

Oven or vacuum desiccator

Procedure:

-

Prepare a saturated solution of this compound using the Isothermal Equilibrium Method (steps 1-7).

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in an oven at a temperature below the decomposition point of this compound, or in a vacuum desiccator.

-

Once the solvent is completely removed, cool the dish to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dry solute.

-

The difference between the final and initial weight of the dish gives the mass of the dissolved this compound.

-

Calculate the solubility, typically expressed as grams of solute per 100 mL or 100 g of solvent.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of soluble sugars.

Principle: The concentration of the solute in a saturated solution is determined by separating the components of the solution on a chromatographic column and quantifying the analyte using a suitable detector.

Apparatus and Materials:

-

High-Performance Liquid Chromatograph with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) for sugars)

-

Appropriate HPLC column (e.g., an amino-based or ligand-exchange column)

-

Mobile phase (e.g., acetonitrile/water mixture)

-

Standard solutions of this compound of known concentrations

Procedure:

-

Prepare a saturated solution of this compound as described in the Isothermal Equilibrium Method (steps 1-8).

-

Develop and validate an HPLC method for the quantification of this compound. This includes selecting the appropriate column, mobile phase, flow rate, and detector settings.

-

Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration.

-

Inject the filtered and diluted sample of the saturated this compound solution into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Calculate the solubility of this compound, accounting for any dilutions.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the experimental determination of solubility using the isothermal equilibrium method coupled with analytical quantification.

A generalized workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a key physicochemical property that influences its application in research and development. While comprehensive data across a wide range of solvents remains to be fully elucidated in peer-reviewed literature, the existing data provides a foundational understanding. The experimental protocols detailed in this guide offer robust methods for researchers to determine the solubility of this compound and other carbohydrates in various solvent systems relevant to their specific applications. The use of structurally similar compounds, such as D-Xylose, can provide valuable estimations where direct data is unavailable. Further research into the temperature and solvent-dependent solubility of this compound will be invaluable to the scientific community.

References

The Biological Role of D-Lyxose in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Lyxose, a rare aldopentose sugar, is not a major component of mainstream metabolic pathways in most organisms. However, its significance lies in its enzymatic conversion to D-xylulose, an intermediate of the central pentose phosphate pathway (PPP). This conversion is catalyzed by the enzyme this compound isomerase (D-LI), which has been identified in various microorganisms. The metabolic entry of this compound into the PPP links it to the core cellular metabolism, providing a potential, albeit minor, carbon source. Furthermore, this compound and its metabolic products hold considerable interest for the pharmaceutical and biotechnology industries, serving as precursors for the synthesis of high-value compounds such as antiviral nucleoside analogs and immunostimulants. This technical guide provides an in-depth overview of the biological role of this compound, focusing on its metabolic fate, the enzymology of its conversion, and its applications in drug development.

Introduction

This compound is a C'2 epimer of D-xylose and is infrequently found in nature, with its presence noted in components of bacterial glycolipids.[1] Its primary biological relevance stems from its role as a substrate for this compound isomerase (EC 5.3.1.15), an enzyme that reversibly isomerizes this compound to D-xylulose.[2][3] This enzymatic reaction provides a gateway for this compound to enter the pentose phosphate pathway, a critical metabolic route for the production of NADPH and precursors for nucleotide biosynthesis.[4][5][6] While not a primary energy source, the metabolism of this compound is of significant interest for its biotechnological applications. The sugar serves as a valuable chiral starting material for the synthesis of various pharmaceutical compounds.[7][8]

Metabolic Pathway of this compound

The central metabolic fate of this compound is its conversion to D-xylulose. D-xylulose is then phosphorylated by xylulokinase to yield D-xylulose-5-phosphate, a key intermediate in the non-oxidative phase of the pentose phosphate pathway. This pathway interconverts five-carbon sugars, ultimately leading to the formation of fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then enter glycolysis.

Signaling Pathway Diagram

Caption: Metabolic entry of this compound into the Pentose Phosphate Pathway.

The Key Enzyme: this compound Isomerase (EC 5.3.1.15)

This compound isomerase (D-LI) is an aldose-ketose isomerase that plays a pivotal role in the metabolism of this compound.[2] These enzymes have been isolated and characterized from a variety of microorganisms and often exhibit broad substrate specificity, acting on other sugars such as D-mannose and L-ribose.[2][5]

Quantitative Data on this compound Isomerases

The kinetic properties of this compound isomerases vary depending on the microbial source. A summary of these properties for several characterized enzymes is presented below.

| Enzyme Source | Substrate(s) | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1mM-1) | Optimal pH | Optimal Temp. (°C) | Ref. |

| Cohnella laevoribosii RI-39 | This compound | 22.4 ± 1.5 | 5434.8 | - | 84.9 ± 5.8 | 6.5 | 70 | [4][9] |

| L-Ribose | 121.7 ± 10.8 | 75.5 ± 6.0 | - | 0.2 | 6.5 | 70 | [4][9] | |

| D-Mannose | 34.0 ± 1.1 | 131.8 ± 7.4 | - | 1.4 ± 0.1 | 6.5 | 70 | [4][9] | |

| Serratia proteamaculans | This compound | 13.3 | - | - | - | 7.5 | 40 | [5] |

| D-Mannose | 32.2 | - | - | - | 7.5 | 40 | [5] | |

| D-Xylulose | 3.83 | - | - | - | 7.5 | 40 | [5] | |

| D-Fructose | 19.4 | - | - | - | 7.5 | 40 | [5] | |

| Thermofilum sp. | This compound | 74 | 338 | - | - | 7.0 | >95 | [4] |

| Bacillus velezensis | This compound | 25.1 ± 1.2 | - | 215.3 ± 10.8 | 8.6 ± 0.4 | 6.5 | 55 | [10] |

| D-Mannose | 102.3 ± 5.1 | - | 12.3 ± 0.6 | 0.12 ± 0.01 | 6.5 | 55 | [10] | |

| L-Ribose | 89.7 ± 4.5 | - | 10.2 ± 0.5 | 0.11 ± 0.01 | 6.5 | 55 | [10] |

Experimental Protocols

The characterization of this compound isomerase activity is crucial for understanding its function and potential applications. Below are detailed methodologies for key experiments.

Enzyme Activity Assay

The activity of this compound isomerase is typically determined by measuring the formation of the ketose product (D-xylulose) from the aldose substrate (this compound). The cysteine-carbazole-sulfuric acid method is a commonly used colorimetric assay for this purpose.

Principle: This method is based on the reaction of ketoses with carbazole in the presence of sulfuric acid and cysteine to produce a purple-colored complex, which can be quantified spectrophotometrically.

Reagents:

-

Buffer: 50 mM Sodium Phosphate buffer (pH 6.5-7.5, depending on the optimal pH of the enzyme).

-

Substrate: 10-50 mM this compound solution in buffer.

-

Enzyme: Purified this compound isomerase at a suitable dilution.

-

Cofactor: 1 mM MnCl₂ (or other divalent cations like Co²⁺, Mg²⁺).

-

Stopping Reagent: Perchloric acid (e.g., 3% v/v).

-

Cysteine-Carbazole Reagent:

-

70% (v/v) Sulfuric acid.

-

1.5 g/L Cysteine hydrochloride solution.

-

0.12% (w/v) Carbazole in absolute ethanol.

-

Procedure:

-

Prepare the reaction mixture containing buffer, this compound, and cofactor. Pre-incubate at the optimal temperature of the enzyme.

-

Initiate the reaction by adding the enzyme solution.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) during which the reaction rate is linear.

-

Terminate the reaction by adding a stopping reagent (e.g., perchloric acid) and placing the mixture on ice.

-

To a sample of the reaction mixture, add the cysteine-carbazole-sulfuric acid reagents in a specific order and incubate to allow for color development.

-

Measure the absorbance at 560 nm using a spectrophotometer.

-

Determine the concentration of D-xylulose formed by comparing the absorbance to a standard curve prepared with known concentrations of D-xylulose.

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-xylulose per minute under the specified assay conditions.

Determination of Kinetic Parameters

The Michaelis-Menten kinetic parameters, Km and Vmax, are determined by measuring the initial reaction velocity at various substrate concentrations.

Procedure:

-

Perform the enzyme activity assay as described above, varying the concentration of this compound over a wide range (e.g., 0.1 to 10 times the expected Km).

-

Ensure that the measurements are taken during the initial linear phase of the reaction.

-

Plot the initial reaction velocity (V) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (V = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.

-

The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]), and the catalytic efficiency is determined as the ratio kcat/Km.

Experimental Workflow for this compound Isomerase Characterization

The characterization of a novel this compound isomerase typically follows a standardized workflow from gene cloning to detailed biochemical analysis.

Caption: A typical experimental workflow for characterizing a novel this compound isomerase.

Role in Drug Development and Biotechnology

This compound is a valuable building block in the synthesis of various bioactive molecules.[7][8]

-

Antiviral Agents: this compound can be used as a precursor for the synthesis of L-nucleoside analogs. These analogs are of interest in the development of antiviral drugs as they can be less toxic than their D-nucleoside counterparts.[7]

-

Immunostimulants: It serves as a starting material for the synthesis of alpha-galactosylceramide and its analogs, which are potent immunostimulatory agents that activate natural killer T (NKT) cells.[6][7]

-

Rare Sugar Production: this compound isomerases, with their broad substrate specificity, are utilized in the biotechnological production of other rare sugars, such as D-mannose and L-ribose, from more abundant and less expensive sugars like fructose and arabinose, respectively.[2][10]

Conclusion

While this compound itself does not play a major direct role in the central metabolic pathways of most organisms, its enzymatic conversion to D-xylulose provides a clear link to the pentose phosphate pathway. The true significance of this compound in a biological context lies in its potential as a substrate for biotransformations and as a chiral precursor for the synthesis of high-value pharmaceuticals. The study of this compound isomerases continues to be an active area of research, with a focus on discovering novel enzymes with desirable properties for industrial applications, such as high thermostability and specific substrate preferences. A thorough understanding of the metabolism and enzymology of this compound is therefore essential for researchers and professionals in the fields of metabolic engineering, drug discovery, and biotechnology.

References

- 1. Workflow for characterization of enzymes under different reaction conditions [fairdomhub.org]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate specificity of a recombinant this compound isomerase from Serratia proteamaculans that produces this compound and D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. [frontiersin.org]

- 8. Characterization of a Novel this compound Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of a this compound isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

D-Lyxose: A Comprehensive Technical Guide on a Rare Sugar with Significant Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Lyxose, a rare aldopentose sugar, is emerging as a molecule of significant interest in various scientific and biomedical fields. Although found infrequently in nature, its unique stereochemistry makes it a valuable chiral building block for the synthesis of biologically active compounds, including antiviral nucleoside analogs and potential anti-cancer agents. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, metabolic pathways, and its burgeoning role in cellular signaling and drug development. Detailed experimental protocols for its synthesis and analysis are provided, alongside quantitative data and visualizations to facilitate further research and application.

Introduction

This compound is a monosaccharide with the chemical formula C₅H₁₀O₅. As a C'-2 epimer of the more common sugar D-xylose, it is classified as a rare sugar.[1] Its scarcity in nature has historically limited its study and application. However, recent advancements in enzymatic and chemical synthesis have made this compound more accessible for research, unveiling its potential in diverse areas such as glycobiology, medicinal chemistry, and food science.[2][3] This guide aims to consolidate the current technical knowledge on this compound to serve as a comprehensive resource for professionals in research and drug development.

Physicochemical Properties of this compound

This compound is a white, crystalline, and hygroscopic solid that is readily soluble in water.[4][5] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in experimental settings.

| Property | Value | References |

| Chemical Formula | C₅H₁₀O₅ | [6][7] |

| Molecular Weight | 150.13 g/mol | [6][7][8] |

| CAS Number | 1114-34-7 | [6][7][9] |

| PubChem CID | 439240 | [2] |

| Appearance | White to slightly yellow crystalline powder | [4][9] |

| Melting Point | 108-112 °C | [9][10] |

| Specific Rotation [α]D²⁰ | Mutarotates from +5.5° to -14.0° (c = 0.82 in water) | [8][9] |

| Solubility in Water | 50 mg/mL, freely soluble | [5][8][9] |

| Density | 1.545 g/cm³ | [8][9] |

Metabolism and Biochemical Significance

The primary metabolic fate of this compound in microorganisms involves its isomerization to D-xylulose, a key intermediate in the pentose phosphate pathway (PPP).[11] This conversion is catalyzed by the enzyme this compound isomerase (EC 5.3.1.15).[12] Once converted to D-xylulose, it can be phosphorylated to D-xylulose-5-phosphate, which then enters the central carbon metabolism via the PPP.[13]

This compound Isomerase: The Key Enzyme

This compound isomerase (also known as xylose isomerase) is a crucial enzyme in the metabolism of this compound. It catalyzes the reversible isomerization between aldose and ketose sugars. The enzyme exhibits broad substrate specificity, acting on D-xylose, D-glucose, and this compound.[8] The catalytic mechanism involves a proton shuttle and a hydride shift, facilitated by the presence of divalent metal ions such as Mn²⁺ or Co²⁺.[14]

| Enzyme Property | Value | Organism/Conditions | References |

| Km for this compound | 74 mM | Thermofilum sp. (at 95°C) | [15] |

| Optimal pH | 6.5 | Thermoprotei archaeon | |

| Optimal Temperature | 80-85 °C | Thermoprotei archaeon | |

| Optimal Temperature | >95 °C | Thermofilum sp. | [15] |

| Metal Cofactor | Mn²⁺, Co²⁺ | Various | [14][16] |

Metabolic Pathway Diagram

The following diagram illustrates the entry of this compound into the pentose phosphate pathway.

Role in Cellular Signaling

While this compound itself is not widely recognized as a primary signaling molecule, its metabolism is intertwined with cellular metabolic sensing and regulation. In bacteria, the uptake and metabolism of pentose sugars like D-xylose (a close analog of this compound) are tightly regulated by transcription factors that sense the presence of these sugars and modulate the expression of transporters and metabolic enzymes.[2][7] In yeast, the metabolism of D-xylose has been shown to influence the major glucose signaling pathways, suggesting that this compound metabolism could similarly impact cellular signaling by altering the intracellular pools of metabolic intermediates that are sensed by these pathways.[6]

The diagram below illustrates a generalized workflow for investigating the effect of this compound on gene expression.

Significance in Drug Development

This compound serves as a critical chiral precursor for the synthesis of various pharmacologically active molecules.

Antiviral Nucleoside Analogs

A significant application of this compound is in the synthesis of L-nucleoside analogs, which have demonstrated potent antiviral activities.[17] The unique stereochemistry of this compound allows for the construction of nucleoside derivatives with altered conformations that can inhibit viral polymerases or act as chain terminators during viral replication.

The general pathway for the synthesis of a nucleoside analog from this compound is depicted below.

Anti-tumor Agents

This compound is a starting material for the synthesis of alpha-galactosylceramide immunostimulants, which have shown promise as anti-tumor agents.[17] These molecules can activate natural killer T (NKT) cells, leading to a potent anti-tumor immune response.

Experimental Protocols

Chemical Synthesis of this compound from D-Arabinose

This protocol describes a 7-step synthesis with a reported overall yield of 40%.[3] The key step involves the inversion of configuration at the C3 position.

Materials:

-

D-Arabinose

-

(Diethylamino)sulfur trifluoride (DAST)

-

Standard laboratory reagents and solvents for protection, deprotection, and purification steps.

Procedure: A detailed, step-by-step procedure for the multi-step synthesis can be found in the cited literature. The general workflow involves:

-

Protection of the hydroxyl groups of D-arabinose.

-

Conversion to a suitable intermediate for the inversion reaction.

-

Inversion of the C3 hydroxyl group using DAST to yield a this compound precursor.

-

Deprotection and purification of the final this compound product.

Enzymatic Synthesis of this compound from D-Xylulose

This protocol utilizes this compound isomerase to convert D-xylulose to this compound.

Materials:

-

D-Xylulose

-

Purified this compound isomerase

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Metal cofactor (e.g., 1 mM MnCl₂)

-

Quenching solution (e.g., perchloric acid)

Procedure:

-

Prepare a reaction mixture containing D-xylulose (e.g., 100 mM) in the reaction buffer with the metal cofactor.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 60°C).

-

Initiate the reaction by adding a known amount of this compound isomerase.

-

Incubate the reaction for a specific time, taking aliquots at different time points for analysis.

-

Stop the reaction by adding the quenching solution.

-

Analyze the product mixture using HPLC to determine the conversion yield.

Quantitative Analysis of this compound by HPLC

This protocol provides a general method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.[9][10]

Instrumentation and Columns:

-

HPLC system with a Refractive Index (RI) detector.

-

Amino-based column (e.g., Aminex HPX-87 series) or a chiral column (e.g., Chiralpak series) for enantiomeric separation.[9]

Mobile Phase:

-

Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).[10]

Procedure:

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If the sample is from a complex matrix (e.g., biological fluid), perform appropriate sample cleanup such as protein precipitation followed by filtration through a 0.45 µm filter.

-

Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to generate a calibration curve.

-

Chromatographic Conditions:

-

Flow rate: e.g., 0.6 mL/min

-

Column temperature: e.g., 30°C

-

Injection volume: e.g., 20 µL

-

-

Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak based on its retention time compared to the standard.

-

Quantification: Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve generated from the standards.

Safety and Handling

This compound is a hygroscopic solid and should be stored in a cool, dry place in a tightly sealed container.[5] While comprehensive toxicological data is not available, it is generally considered to be of low toxicity. However, as with any chemical, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling.[11] It may cause skin and eye irritation upon direct contact.[11]

Conclusion

This compound, once a rare and understudied sugar, is now poised to make significant contributions to biochemistry and medicine. Its unique structural properties make it an invaluable tool for the synthesis of novel therapeutics. As our understanding of its metabolism and potential signaling roles deepens, new applications for this compound are likely to emerge. This technical guide provides a solid foundation for researchers and developers to explore the full potential of this intriguing rare sugar.

References

- 1. lcms.cz [lcms.cz]

- 2. Molecular mechanism of environmental d-xylose perception by a XylFII-LytS complex in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineering the thermostability of this compound isomerase from Caldanaerobius polysaccharolyticus via multiple computer-aided rational design for efficient synthesis of d-mannose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound is formed by Ruff degradation of galactose. Give the str... | Study Prep in Pearson+ [pearson.com]

- 6. D-Xylose Sensing in Saccharomyces cerevisiae: Insights from D-Glucose Signaling and Native D-Xylose Utilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of hexose transporter-like sensor hxs1 and transcription activator involved in carbohydrate sensing azf1 in xylose and glucose fermentation in the thermotolerant yeast Ogataea polymorpha - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Characterization of a Novel this compound Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Pentose Phosphate Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. A novel quality by design approach for developing an HPLC method to analyze herbal extracts: A case study of sugar content analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. medchemexpress.com [medchemexpress.com]

The Discovery and History of D-Lyxose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Lyxose, a C'-2 epimer of D-Xylose, is a rare aldopentose sugar that has garnered significant interest in the fields of biochemistry and pharmaceutical development. Though not abundant in nature, its unique stereochemistry makes it a valuable chiral building block for the synthesis of bioactive molecules, including nucleoside analogs with antiviral and antitumor properties. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the pivotal chemical and enzymatic methods that have defined its synthesis and characterization. Comprehensive experimental protocols, quantitative data, and visualizations of its metabolic pathway are presented to serve as a valuable resource for researchers in the field.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the foundational era of carbohydrate chemistry in the late 19th and early 20th centuries, a period dominated by the groundbreaking work of Hermann Emil Fischer.[1][2][3] While a singular moment of discovery is not clearly documented, the first synthesis and characterization of this compound were the result of systematic investigations into the stereoisomers of sugars.[4] Its existence was predicted and subsequently confirmed through the application of chain-shortening and chain-lengthening reactions on other known sugars.

The name "lyxose" itself is a simple inversion of "xylose," reflecting its close stereochemical relationship as a C-2 epimer.[5] The elucidation of the structures of the pentoses, including lyxose, was a critical part of the work that led to Emil Fischer being awarded the Nobel Prize in Chemistry in 1902.[2][3] Key to this was the development of reactions like the Ruff degradation and the Kiliani-Fischer synthesis, which allowed for the interconversion of sugars and the systematic determination of their stereochemistry.[6][7]

Physicochemical Properties of this compound

This compound is a white crystalline solid that is soluble in water. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H10O5 | [4] |

| Molecular Weight | 150.13 g/mol | [4] |

| Melting Point | 108-112 °C | [4] |

| Appearance | White crystalline powder | [4] |

| Solubility | Soluble in water | [4] |

| Optical Rotation [α]D | -13.8° (c=1, H2O) |

Chemical Synthesis of this compound

The classical methods for the synthesis of this compound have been instrumental in making this rare sugar available for research. These methods primarily involve the manipulation of the carbon chain and stereocenters of more abundant monosaccharides.

Ruff Degradation of D-Galactose

The Ruff degradation is a chain-shortening reaction that removes the C1 carbon of an aldose. The synthesis of this compound from D-Galactose is a classic example of this method.[5][8][9]

Materials:

-

D-Galactose

-

Bromine water (saturated solution of Br2 in water)

-

Calcium carbonate (CaCO3)

-

Hydrogen peroxide (30% solution)

-

Ferric sulfate (Fe2(SO4)3) solution (as catalyst)

-

Ethanol

-

Diethyl ether

-

Deionized water

Procedure:

-

Oxidation of D-Galactose: Dissolve D-Galactose in deionized water. Add bromine water in slight excess and stir the mixture at room temperature until the color of bromine disappears. This indicates the oxidation of the aldehyde group to a carboxylic acid, forming galactonic acid.

-

Formation of the Calcium Salt: Neutralize the solution by adding calcium carbonate in small portions until effervescence ceases. The calcium salt of galactonic acid will precipitate. Filter the precipitate and wash it with cold water.

-

Oxidative Decarboxylation: Suspend the calcium galactonate in deionized water. Add a catalytic amount of ferric sulfate solution. To this suspension, add 30% hydrogen peroxide dropwise while maintaining the temperature at 40-50°C. The reaction is complete when the evolution of carbon dioxide ceases.

-

Isolation and Purification of this compound: Filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure to a syrup. Add ethanol to the syrup to precipitate the this compound. The crude this compound can be further purified by recrystallization from ethanol-water or by column chromatography on silica gel.

Kiliani-Fischer Synthesis from D-Threose

The Kiliani-Fischer synthesis is a chain-lengthening reaction that adds a carbon atom to the aldehyde end of an aldose, resulting in a pair of C-2 epimers.[10][11][12] Starting from the four-carbon sugar D-threose, this synthesis yields a mixture of D-Xylose and this compound.

Materials:

-

D-Threose

-

Sodium cyanide (NaCN)

-

Sulfuric acid (H2SO4)

-

Sodium amalgam (2-3%)

-

Deionized water

-

Ethanol

Procedure:

-

Cyanohydrin Formation: Dissolve D-Threose in deionized water and cool the solution in an ice bath. Add a solution of sodium cyanide dropwise with stirring. After the addition is complete, allow the reaction to proceed at room temperature for several hours. This forms a mixture of two diastereomeric cyanohydrins.

-

Hydrolysis to Aldonic Acids: Acidify the reaction mixture with dilute sulfuric acid and heat to hydrolyze the nitrile groups to carboxylic acids, forming a mixture of D-xylonic and D-lyxonic acids.

-

Lactonization: Concentrate the solution under reduced pressure to promote the formation of the corresponding γ-lactones.

-

Reduction to Aldoses: Dissolve the mixture of lactones in water and cool in an ice bath. Add sodium amalgam portion-wise with vigorous stirring while maintaining a slightly acidic pH with the dropwise addition of sulfuric acid. This reduces the lactones to the corresponding aldoses, D-Xylose and this compound.

-

Separation of Epimers: The separation of D-Xylose and this compound is challenging due to their similar physical properties. Fractional crystallization or chromatographic techniques, such as column chromatography on a cation-exchange resin in the calcium form, can be employed for their separation.

Enzymatic Synthesis of this compound

Enzymatic methods offer a highly specific and efficient alternative to chemical synthesis for the production of this compound. The key enzyme in this process is this compound isomerase (EC 5.3.1.15).[13][14]

Isomerization of D-Xylulose

This compound isomerase catalyzes the reversible isomerization of D-xylulose to this compound.[15][16] This provides a direct route to this compound from a readily available ketopentose.

Materials:

-

D-Xylulose

-

This compound isomerase (from a source such as Bacillus velezensis or Cohnella laevoribosii)[14][17]

-

Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

Divalent metal ion cofactor (e.g., 1 mM MnCl2 or CoCl2)

-

Trichloroacetic acid (TCA) or heat for enzyme inactivation

-

Apparatus for product analysis (e.g., HPLC with a carbohydrate analysis column)

Procedure:

-

Reaction Setup: Prepare a solution of D-Xylulose in the phosphate buffer. Add the divalent metal ion cofactor.

-

Enzymatic Reaction: Add the this compound isomerase to the substrate solution. Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 50-60°C) with gentle agitation.

-

Monitoring the Reaction: Periodically withdraw aliquots from the reaction mixture. Stop the enzymatic reaction in the aliquots by adding TCA or by heat inactivation. Analyze the composition of the mixture by HPLC to monitor the formation of this compound and the consumption of D-Xylulose.

-

Reaction Termination and Product Isolation: Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by inactivating the enzyme in the entire batch. The this compound can be purified from the reaction mixture using chromatographic methods.

Spectroscopic Data of this compound

The structural characterization of this compound relies on various spectroscopic techniques.

| Spectroscopic Data | Description | Reference |

| ¹H NMR (D₂O) | Complex multiplet signals in the region of 3.5-5.2 ppm, corresponding to the protons of the sugar ring and the anomeric proton. | [18] |

| ¹³C NMR (D₂O) | Signals corresponding to the five carbon atoms of the pyranose ring, with the anomeric carbon (C1) appearing at approximately 95-96 ppm. The chemical shifts for the α- and β-pyranose forms are distinct. | [19] |

| IR (KBr) | Broad absorption band around 3400 cm⁻¹ (O-H stretching), and characteristic absorptions in the fingerprint region (1000-1200 cm⁻¹) for C-O stretching and O-H bending vibrations. | [15] |

| Mass Spectrometry (ESI-MS) | In the positive ion mode, adducts with sodium [M+Na]⁺ are typically observed. Fragmentation patterns involve the loss of water molecules. | [20] |

Metabolic Pathway of this compound

In biological systems, this compound is metabolized by first being isomerized to D-xylulose by the enzyme this compound isomerase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate by a kinase. D-xylulose-5-phosphate is a key intermediate in the pentose phosphate pathway (PPP), a central metabolic route for the synthesis of nucleotides, NADPH, and certain amino acids.[21][22][23]

Logical Relationships in Sugar Interconversion

The classical chemical syntheses of this compound are excellent examples of the logical framework developed by Emil Fischer and others to elucidate the stereochemistry of sugars. The Ruff degradation and Kiliani-Fischer synthesis allow for a step-wise interconversion between aldoses of different chain lengths, providing a powerful tool for determining their relative configurations.

Conclusion

The history of this compound is a testament to the ingenuity of early carbohydrate chemists. From its theoretical conception to its synthesis through elegant chemical transformations, this compound has emerged as a significant molecule in modern chemical biology and drug discovery. The development of efficient enzymatic routes for its production further enhances its accessibility for research and development. This guide provides a comprehensive overview of the key historical and technical aspects of this compound, serving as a foundational resource for scientists and researchers working with this rare but valuable sugar.

References

- 1. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 2. nobelprize.org [nobelprize.org]

- 3. How sweet it is! Emil Fischer's sterochemical studies of glucose - American Chemical Society [acs.digitellinc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 9.5 Degradation and Synthesis of Monosaccharides – Organic Chemistry II [kpu.pressbooks.pub]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. doubtnut.com [doubtnut.com]